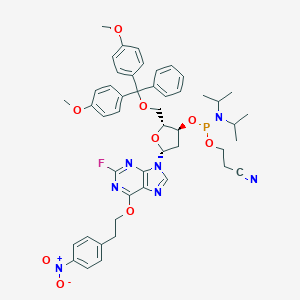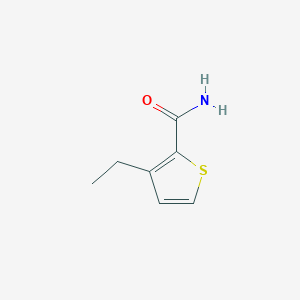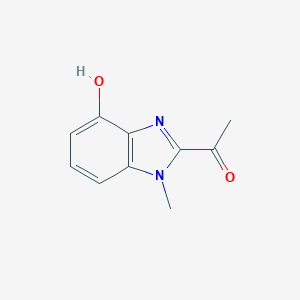
2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-4-hydroxy-1-methyl-1H-benzimidazole (AHMI) is a benzimidazole derivative that has gained attention in the scientific community due to its potential pharmacological applications. AHMI is a synthetic compound that has been synthesized using various methods. The compound has been shown to have significant biological activities, including anticancer, antiviral, and antibacterial activities.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cancer cell growth and proliferation. 2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. The compound has also been shown to inhibit the activity of histone deacetylases, enzymes involved in gene expression regulation.
Biochemical and Physiological Effects:
2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is necessary for tumor growth and metastasis. The compound has also been shown to modulate the immune system, enhancing the activity of natural killer cells and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole has several advantages for lab experiments, including its synthetic availability, low toxicity, and significant biological activity. However, the compound has limitations, including its low solubility and stability, which can limit its use in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of 2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole. One potential direction is the development of 2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole-based drugs for the treatment of cancer, viral infections, and bacterial infections. Another potential direction is the study of the compound's mechanism of action and its effects on various cellular pathways. Additionally, the development of novel synthesis methods for 2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole could enhance its availability and potential applications.
Métodos De Síntesis
2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole can be synthesized using several methods, including the reaction of 2-aminobenzimidazole with acetic anhydride and subsequent hydrolysis of the acetylated product. Another method involves the reaction of 2-aminobenzimidazole with acetic acid and subsequent oxidation of the resulting product. The synthesis of 2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole has also been achieved using microwave-assisted synthesis and ultrasound-assisted synthesis.
Aplicaciones Científicas De Investigación
2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole has been extensively studied for its potential pharmacological applications. The compound has been shown to have significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole has also been shown to have antiviral activity against hepatitis C virus and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
Número CAS |
177478-25-0 |
|---|---|
Nombre del producto |
2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole |
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
1-(4-hydroxy-1-methylbenzimidazol-2-yl)ethanone |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)10-11-9-7(12(10)2)4-3-5-8(9)14/h3-5,14H,1-2H3 |
Clave InChI |
KHTMYDXQILUPGP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NC2=C(N1C)C=CC=C2O |
SMILES canónico |
CC(=O)C1=NC2=C(N1C)C=CC=C2O |
Sinónimos |
Ethanone, 1-(4-hydroxy-1-methyl-1H-benzimidazol-2-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



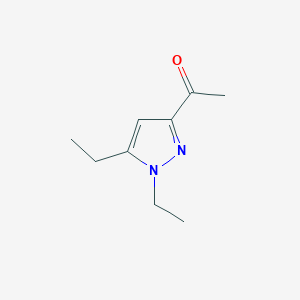

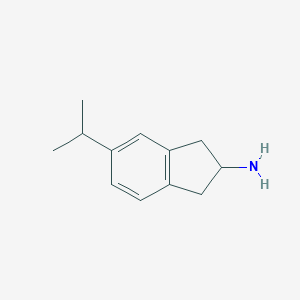
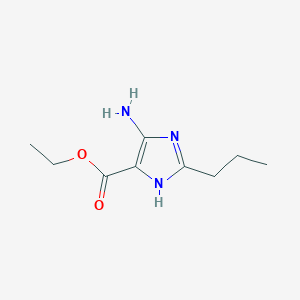
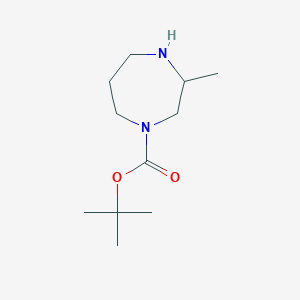
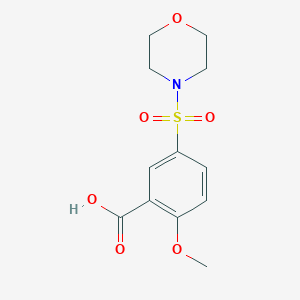
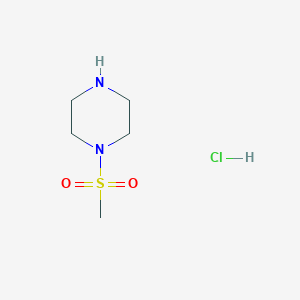
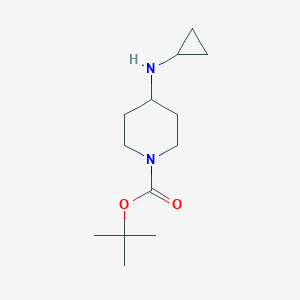

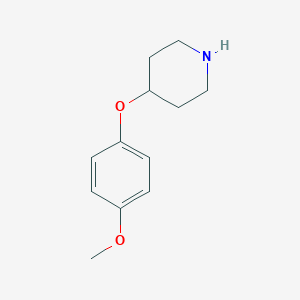
![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B61074.png)
